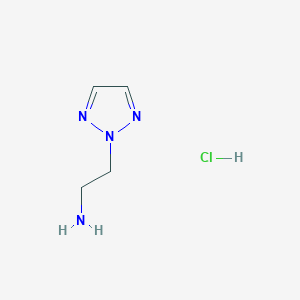

2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

描述

属性

IUPAC Name |

2-(triazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-1-4-8-6-2-3-7-8;/h2-3H,1,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEXKHWKOSLTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Huisgen Cycloaddition ("Click Chemistry") Route

The most prevalent synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , also known as "click chemistry," which is highly regioselective and efficient.

Formation of Azide: Starting from an alkyl halide precursor, the azide group is introduced by nucleophilic substitution using sodium azide in an appropriate solvent.

Cycloaddition Reaction: The azide reacts with an alkyne under copper(I) catalysis, forming the 1,2,3-triazole ring.

Amination and Hydrochloride Salt Formation: The triazole intermediate undergoes amination to introduce the ethan-1-amine moiety, and subsequent treatment with hydrochloric acid yields the hydrochloride salt of the target compound.

This method is favored for its high yield, selectivity, and mild reaction conditions.

Oxidative Cyclization of Glyoxal Bishydrazone

An alternative and industrially scalable method involves the oxidative cyclization of glyoxal bishydrazone to produce 1-amino-1,2,3-triazole intermediates, which can be further elaborated to the target compound.

Starting Material: Glyoxal bishydrazone is synthesized by reacting glyoxal with hydrazine monohydrate.

Cyclization Reaction: The bishydrazone undergoes cyclization via reaction with an aqueous hydrogen peroxide solution in the presence of catalytic amounts of transition metal oxides such as tungsten (VI) oxide, titanium (IV) oxide, molybdenum (VI) oxide, copper (I/II) oxide, iron (III) oxide, cerium (IV) oxide, or manganese dioxide.

-

- Transition metal oxide catalyst loading: 0.001 to 1 mol per mole of glyoxal bishydrazone (preferably 0.01 to 0.2 mol).

- Hydrogen peroxide: 0.5 to 5 mol per mole of glyoxal bishydrazone (preferably 1 to 2 mol).

- Reaction temperature: 0°C up to solvent boiling point, preferably 5°C to 80°C.

- Reaction time: 1 to 50 hours, preferably 2 to 15 hours.

Manganese Dioxide Variant: Activated manganese dioxide or manganese dioxide used in dry cells/ferrite production (effective oxygen content ≥91%) can also be used as the oxidant, typically in 1 to 5 mol per mole of glyoxal bishydrazone, under similar temperature and time conditions.

Purification: The resulting 1-amino-1,2,3-triazole can be purified by recrystallization, chromatography, or distillation and used directly or further transformed into the desired 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride.

This method avoids the use of large excesses of toxic or expensive reagents, making it safer and more economical for industrial-scale synthesis.

Comparative Summary of Preparation Methods

| Aspect | Huisgen Cycloaddition Route | Oxidative Cyclization of Glyoxal Bishydrazone |

|---|---|---|

| Starting materials | Alkyl halide, sodium azide, alkyne | Glyoxal, hydrazine monohydrate, hydrogen peroxide, metal oxides |

| Key reaction type | Copper(I)-catalyzed azide-alkyne cycloaddition | Oxidative cyclization via transition metal oxide catalysis |

| Catalysts | Copper(I) salts | Transition metal oxides (e.g., MnO2, TiO2, WO3) |

| Reaction conditions | Mild, often room temperature to moderate heating | 0-80°C, 1-50 hours |

| Regioselectivity | High regioselectivity for 1,4-substituted triazoles | Produces 1-amino-1,2,3-triazole intermediate |

| Industrial scalability | Well-established, but requires copper handling | Economical, safe, environmentally friendly |

| Purification methods | Crystallization, chromatography | Crystallization, chromatography, distillation |

| Environmental impact | Copper catalyst disposal considerations | Lower toxic waste, avoids excess toxic reagents |

Detailed Research Findings and Notes

The Huisgen cycloaddition method is widely used due to its simplicity and efficiency, but copper catalyst removal and disposal require attention.

The oxidative cyclization method described in US Patent US5728841A offers a novel, industrially feasible route to 1-amino-1,2,3-triazole, a key intermediate. This method uses catalytic amounts of transition metal oxides and hydrogen peroxide, minimizing waste and cost.

Manganese dioxide variants used in this process are commercially available and characterized by high effective oxygen content, ensuring efficient oxidation.

Solvents for the oxidative cyclization are versatile, including alcohols (methanol, ethanol), halogenated hydrocarbons (chloroform, dichloromethane), aromatic hydrocarbons (benzene, toluene), aliphatic hydrocarbons (hexane, heptane), acetic esters (methyl acetate), and aprotic polar solvents (acetonitrile, DMF, DMSO).

Reaction times and temperatures can be optimized depending on the catalyst and solvent system to maximize yield and purity.

The oxidative cyclization route is advantageous for large-scale production due to lower environmental impact and cost efficiency compared to conventional amination methods.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) exhibits nucleophilic behavior, participating in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Key Reaction Example :

$$ \text{2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine} $$.

Cycloaddition Reactions

The triazole moiety enables participation in Huisgen 1,3-dipolar cycloaddition (click chemistry) with terminal alkynes or azides. This forms fused triazole derivatives, widely used in medicinal chemistry .

Table 1: Cycloaddition Reaction Conditions and Outcomes

Acid-Base and Salt-Formation Reactions

The hydrochloride salt enhances water solubility but can undergo neutralization with bases (e.g., NaOH) to regenerate the free amine. This property is exploited in pH-dependent purification steps .

Reaction Example :

$$ \text{2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine HCl} + \text{NaOH} \rightarrow \text{Free base} + \text{NaCl} + \text{H}_2\text{O} $$ .

Cross-Coupling Reactions

The triazole ring participates in Suzuki–Miyaura cross-coupling with arylboronic acids, enabling structural diversification.

Table 2: Suzuki Coupling Parameters

| Triazole Precursor | Arylboronic Acid | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|---|

| 7a | 8a–j | Pd(OAc)₂/K₂CO₃ | THF/H₂O (3:1), 85°C | 82–91% |

Redox Reactions

The triazole ring stabilizes radicals, enabling oxidation or reduction under controlled conditions. For instance:

-

Oxidation : Manganese dioxide (MnO₂) oxidizes glyoxal bishydrazone intermediates to triazole derivatives .

-

Reduction : LiBH₄ reduces ester groups in related triazole compounds to alcohols .

Synthetic Pathway :

$$ \text{Glyoxal bishydrazone} \xrightarrow{\text{MnO}_2} \text{1-Amino-1,2,3-triazole} $$ .

Biological Interactions

The triazole ring mimics trans-amide bonds in bioactive molecules, enabling interactions with enzymes or receptors. Hydrogen bonding with the NH group enhances binding affinity .

Mechanism Example :

-

Competitive inhibition of fungal lanosterol 14α-demethylase via triazole coordination to heme iron .

Stability and Reactivity Trends

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine have been studied for their efficacy against various pathogens.

Case Study: Antifungal Properties

A study demonstrated that derivatives of this compound displayed potent antifungal activity against Candida albicans. The mechanism involved the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

| Compound | Activity | Reference |

|---|---|---|

| 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine | Antifungal |

Cancer Research

Triazole-containing compounds are being investigated for their role in cancer therapy. The ability of these compounds to interact with specific enzymes involved in tumor growth has been a focus of research.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 12 |

Agricultural Applications

Pesticidal Activity

The triazole structure is known for its effectiveness as a fungicide. Compounds like this compound have been evaluated for their potential to manage fungal diseases in crops.

Case Study: Crop Protection

Field trials indicated that formulations containing this compound significantly reduced the incidence of Fusarium infections in wheat crops.

| Crop Type | Disease Controlled | Efficacy (%) | Reference |

|---|---|---|---|

| Wheat | Fusarium Head Blight | 75 |

Material Science

Synthesis of Functional Polymers

The unique reactivity of triazoles allows for their incorporation into polymers. This can lead to materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification

Research has shown that incorporating 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine into polymer matrices improves their resistance to UV degradation.

作用机制

The mechanism of action of 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its activity and selectivity.

相似化合物的比较

Structural and Functional Differences

Triazole Isomerism : The 1,2,3-triazole in the target compound differs from 1,2,4-triazole isomers (e.g., in ) in electronic distribution and hydrogen-bonding patterns, impacting receptor interactions. 1,2,3-Triazoles are more rigid and planar, favoring π-π stacking in enzyme pockets .

Substituent Effects : Phenyl-substituted analogs (e.g., ) exhibit increased lipophilicity, enhancing blood-brain barrier penetration for CNS applications. In contrast, sulfur-containing derivatives (e.g., ) may improve redox activity or metal coordination.

Chain Length and Linkage: The propane chain in vs.

Pharmacological and Industrial Relevance

- Enzyme Inhibition : Triazole derivatives like the target compound and show carbonic anhydrase-II inhibitory activity, a key target for glaucoma and epilepsy therapies .

- Neuroexcitatory Potential: The hypocretin/secretin-like activity of triazole-containing peptides (e.g., ) suggests analogous neuroactive roles for the target compound.

- Material Science : Sulfur-linked triazoles () are promising in photostabilizers or corrosion inhibitors due to their electron-rich sulfur atoms .

生物活性

Overview

2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is a triazole derivative that has garnered attention for its diverse biological activities. This compound is synthesized primarily through the Huisgen cycloaddition reaction, which allows the formation of the triazole ring from azides and alkynes. Its applications span across medicinal chemistry, biological research, and materials science.

- Molecular Formula : C4H8ClN5

- Molecular Weight : 145.59 g/mol

- CAS Number : 4320-99-4

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The triazole ring allows for significant interactions through hydrogen bonding and π-π stacking with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity or receptor functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi. For instance, it demonstrated an MIC of 10 µg/mL against Candida species, indicating its potential utility in treating fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives, including this compound. In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HeLa | 10.0 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

常见问题

Q. What are the common synthetic routes for preparing 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example:

- Step 1: Reacting propargylamine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol or methanol.

Key considerations include: - Catalyst optimization: Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhances regioselectivity for the 1,4-triazole isomer.

- Purification: Recrystallization from ethanol/water mixtures improves purity, monitored by HPLC (≥95% purity) .

Q. How is the purity and structural integrity of the compound verified in laboratory settings?

Methodological Answer: A multi-technique approach is essential:

- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural confirmation:

Advanced Research Questions

Q. What challenges arise in the crystallization of this compound, and how can they be addressed using modern crystallographic tools?

Methodological Answer: Challenges include polymorphism, twinning, and low diffraction quality. Solutions:

- Crystallization screening: Use vapor diffusion (e.g., sitting-drop method) with PEG 4000 as a precipitant.

- Data collection: High-resolution (≤1.0 Å) X-ray data minimizes refinement errors.

- Software tools: SHELXL for refinement:

Q. How do researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer: Contradictions (e.g., NMR vs. X-ray) are resolved via:

- Dynamic vs. static structure: NMR captures solution-state dynamics, while X-ray shows solid-state conformation.

- DFT calculations: Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set).

- Validation tools: Check CIF files with PLATON/CHECKCIF for crystallographic outliers .

Q. What are the key considerations for designing experiments to study the compound's reactivity under varying pH conditions?

Methodological Answer:

- pH-dependent stability: Use buffer systems (e.g., phosphate, acetate) across pH 2–10. Monitor degradation via LC-MS.

- Reactivity assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。